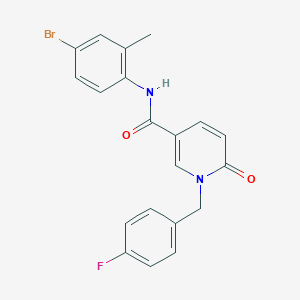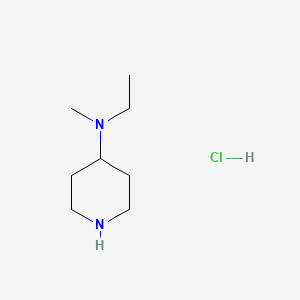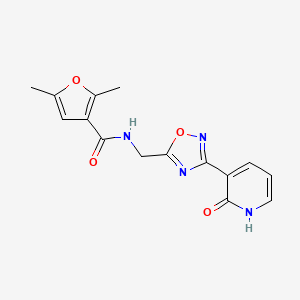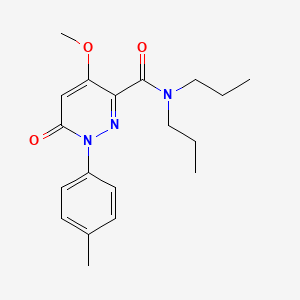![molecular formula C20H22BrN3OS B2836062 2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide CAS No. 477525-36-3](/img/structure/B2836062.png)
2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains an acetamidophenyl group, which is similar to the structure found in acetaminophen .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiazole ring, acetamidophenyl group, and ethyl and methyl groups would all contribute to the overall structure .Chemical Reactions Analysis
Again, without specific studies on this compound, it’s difficult to provide an analysis of its chemical reactions. Thiazole derivatives are known to have diverse biological activities, which suggests they may undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar acetamidophenyl group could impact its solubility .Scientific Research Applications
Synthesis and Chemical Reactions
2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide, as part of the broader class of thiazole derivatives, is involved in various chemical syntheses and reactions. Thiazoles are synthesized through reactions involving different organic compounds, providing a base for further chemical transformations. For instance, thiazole derivatives are created through the interaction with acetylene carboxylates, leading to various substituted compounds, which are further modified through reactions with different chemical reagents like bromomalononitrile, thiourea, and bromoacetates, resulting in a diverse array of thiazole-based compounds with potential biological activities (Kinoshita et al., 1987).
Antimicrobial and Antifungal Properties
The thiazole nucleus is often explored for its antimicrobial and antifungal properties. Compounds incorporating the thiazole structure have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi, showing promising results. For example, novel compounds bearing the thiazole moiety have demonstrated significant antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
Pharmacological Applications
Thiazole derivatives are also investigated for their pharmacological applications, including their role as antihypertensive agents. By undergoing various chemical reactions, these compounds have been assessed for their α-blocking activity, offering insights into their potential therapeutic benefits in managing hypertension (Abdel-Wahab et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium-2-yl]amino]phenyl]acetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS.BrH/c1-4-23-19(16-7-5-14(2)6-8-16)13-25-20(23)22-18-11-9-17(10-12-18)21-15(3)24;/h5-13H,4H2,1-3H3,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQTXNAAPYGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC=C1C2=CC=C(C=C2)C)NC3=CC=C(C=C3)NC(=O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)


![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)




![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2835997.png)

![(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2836000.png)
